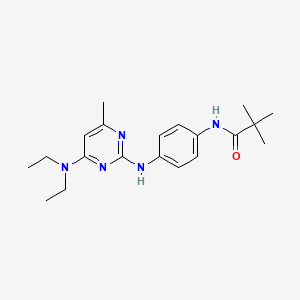
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pivalamide is a synthetic organic compound that belongs to the class of substituted pyrimidines This compound is characterized by its complex structure, which includes a diethylamino group, a methylpyrimidine moiety, and a pivalamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pivalamide typically involves multiple steps:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the 4-(diethylamino)-6-methylpyrimidine core. This can be achieved through a condensation reaction between diethylamine, acetaldehyde, and a suitable nitrile compound under acidic conditions.
Amination Reaction: The next step is the introduction of the amino group at the 2-position of the pyrimidine ring. This is often done using an amination reagent such as ammonia or an amine derivative.
Coupling with Pivalamide: The final step involves coupling the aminopyrimidine intermediate with pivaloyl chloride in the presence of a base such as triethylamine to form the desired pivalamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
科学研究应用
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pivalamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pivalamide involves its interaction with specific molecular targets. The diethylamino group can facilitate binding to enzymes or receptors, while the pyrimidine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of target proteins and influence various cellular pathways.
相似化合物的比较
Similar Compounds
N-(4-(diethylamino)phenyl)pivalamide: Lacks the pyrimidine moiety but shares the pivalamide and diethylamino groups.
4-(diethylamino)-6-methylpyrimidine: Contains the pyrimidine core but lacks the pivalamide group.
Uniqueness
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)pivalamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the diethylamino and pivalamide groups, along with the pyrimidine core, allows for versatile applications in various fields of research.
This detailed overview highlights the significance of this compound in scientific research and its potential for future applications
属性
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-7-25(8-2)17-13-14(3)21-19(24-17)23-16-11-9-15(10-12-16)22-18(26)20(4,5)6/h9-13H,7-8H2,1-6H3,(H,22,26)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWPYMGHNDJSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














